molecular formula C21H17BrN2O3 B304081 N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Cat. No. B304081
M. Wt: 425.3 g/mol
InChI Key: YWZBXTVHYDUURE-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, also known as BRD 7552, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide 7552 inhibits the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, this compound 7552 binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This results in the downregulation of several oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound 7552 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the expression of several oncogenes, including MYC, which is frequently overexpressed in cancer cells. Additionally, this compound 7552 has been shown to upregulate the expression of several tumor suppressor genes, including p21 and p27, which are involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide 7552 in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. Additionally, this compound 7552 has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation is that this compound 7552 has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide 7552. One area of interest is the development of more potent BET inhibitors with longer half-lives. Additionally, researchers are exploring the use of BET inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is ongoing research on the role of BET proteins in other diseases, such as cardiovascular disease and inflammation, which may lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide 7552 involves several steps, including the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-oxobutanamide, which is then reacted with 5-methyl-2-furancarboxaldehyde to form N-ethyl-2-(5-methyl-2-furyl)vinylamide. This intermediate is then reacted with benzoyl chloride to form the final product, this compound 7552.

Scientific Research Applications

N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide 7552 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, this compound 7552 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

N-[(Z)-3-(4-bromoanilino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H17BrN2O3/c1-14-7-12-18(27-14)13-19(24-20(25)15-5-3-2-4-6-15)21(26)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13-

InChI Key

YWZBXTVHYDUURE-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2=CC=C(C=C2)Br)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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